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Compound of Interest

Compound Name: 2-Bromobiphenyl

Cat. No.: B048390 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the crystal structure of 2-bromobiphenyl, providing a foundational understanding of its three-

dimensional arrangement and intermolecular interactions.

This whitepaper presents a detailed analysis of the crystal structure of 2-bromobiphenyl, a
halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The

following sections provide a comprehensive overview of its crystallographic parameters, a

detailed experimental protocol for its structure determination, and an analysis of the key

intermolecular forces governing its crystal packing. This information is crucial for understanding

the solid-state properties of this molecule and can inform the design of new materials and

pharmaceutical compounds.

Crystallographic Data Summary
The crystal structure of 2-bromobiphenyl has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the

key crystallographic data is presented in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b048390?utm_src=pdf-interest
https://www.benchchem.com/product/b048390?utm_src=pdf-body
https://www.benchchem.com/product/b048390?utm_src=pdf-body
https://www.benchchem.com/product/b048390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Crystal Data and Structure

Refinement for 2-Bromobiphenyl

Empirical formula C₁₂H₉Br

Formula weight 233.10

Temperature 293(2) K

Wavelength 1.54184 Å (Cu Kα)

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 14.397(3) Å

b 5.795(1) Å

c 12.186(3) Å

α 90°

β 108.78(2)°

γ 90°

Volume 962.9(4) Å³

Z 4

Calculated density 1.609 g/cm³

Molecular Geometry
The asymmetric unit of 2-bromobiphenyl contains one molecule. The molecule is non-planar,

with the two phenyl rings twisted with respect to each other. This torsion is a key

conformational feature. Selected bond lengths, bond angles, and torsion angles are provided in

Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.
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Table 2: Selected Bond Lengths (Å)

Br(1)-C(1) 1.897(4)

C(1)-C(2) 1.391(6)

C(1)-C(6) 1.389(6)

C(2)-C(7) 1.491(6)

C(7)-C(8) 1.391(6)

C(7)-C(12) 1.389(6)

Table 3: Selected Bond Angles (°)

C(6)-C(1)-C(2) 121.8(4)

C(6)-C(1)-Br(1) 119.2(3)

C(2)-C(1)-Br(1) 119.0(3)

C(1)-C(2)-C(7) 122.3(4)

C(3)-C(2)-C(7) 118.8(4)

C(12)-C(7)-C(8) 118.0(4)

C(12)-C(7)-C(2) 121.3(4)

C(8)-C(7)-C(2) 120.7(4)

Table 4: Selected Torsion Angles (°)

C(6)-C(1)-C(2)-C(7) 178.5(4)

Br(1)-C(1)-C(2)-C(7) -2.5(6)

C(1)-C(2)-C(7)-C(12) -123.6(5)

C(1)-C(2)-C(7)-C(8) 57.2(6)

Experimental Protocols
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The determination of the crystal structure of 2-bromobiphenyl involves a series of well-defined

experimental steps, from crystal growth to data analysis. A generalized workflow for this

process is outlined below.
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Experimental Workflow for Crystal Structure Determination

Sample Preparation

X-ray Diffraction

Structure Determination

Synthesis of 2-Bromobiphenyl

Purification

Single Crystal Growth

Crystal Mounting

Data Collection

Data Reduction

Structure Solution

Structure Refinement

Validation (CIF)

Click to download full resolution via product page

A generalized workflow for single-crystal X-ray diffraction analysis.
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1. Synthesis and Crystallization: 2-Bromobiphenyl is synthesized and purified using standard

organic chemistry techniques. Single crystals suitable for X-ray diffraction are typically grown

by slow evaporation of a saturated solution in an appropriate organic solvent.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. The

diffraction data for the presented structure were collected on a diffractometer using copper

radiation (Cu Kα, λ = 1.54184 Å) at a temperature of 293(2) K. The data collection strategy is

designed to measure a complete and redundant set of reflections.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a

set of structure factors. The crystal structure is then solved using direct methods and refined by

full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen

atoms are typically placed in calculated positions and refined using a riding model. The final

refined model is validated to ensure its quality and correctness.

Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a network

of intermolecular interactions. In the crystal structure of 2-bromobiphenyl, the molecules are

packed in a herringbone-like motif. The primary intermolecular interactions are van der Waals

forces, including dipole-dipole interactions involving the C-Br bond. There is no evidence of

classical hydrogen bonding in the structure. The packing diagram below illustrates the

arrangement of molecules in the unit cell.
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Schematic of Crystal Packing in 2-Bromobiphenyl
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A simplified representation of molecular packing and key intermolecular forces.

The understanding of these packing motifs and intermolecular interactions is fundamental for

predicting and controlling the solid-state properties of 2-bromobiphenyl and its derivatives,

which is of particular importance in the fields of materials science and pharmaceutical

development.

To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-
Bromobiphenyl: A Crystallographic Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048390#2-bromobiphenyl-crystal-structure-analysis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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